tert-Butyl 5-bromo-7-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate
Description
tert-Butyl 5-bromo-7-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is a brominated and methyl-substituted tetrahydroisoquinoline derivative. The tert-butyl carbamate group at position 2 and bromo/methyl substituents at positions 5 and 7, respectively, influence its steric, electronic, and reactivity profiles. Such derivatives are commonly used as intermediates in medicinal chemistry, particularly for developing kinase inhibitors or antimicrobial agents .
Properties
Molecular Formula |
C15H20BrNO2 |
|---|---|
Molecular Weight |
326.23 g/mol |
IUPAC Name |
tert-butyl 5-bromo-7-methyl-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C15H20BrNO2/c1-10-7-11-9-17(14(18)19-15(2,3)4)6-5-12(11)13(16)8-10/h7-8H,5-6,9H2,1-4H3 |
InChI Key |
APVHVIFRDSLZKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCN(C2)C(=O)OC(C)(C)C)C(=C1)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 5-bromo-7-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:
Bromination: Introduction of the bromine atom at the 5th position of the isoquinoline ring.
Methylation: Addition of a methyl group at the 7th position.
Formation of the tert-Butyl Ester: This step involves the esterification of the carboxylic acid group with tert-butyl alcohol.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Techniques such as recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinoline derivatives.
Reduction: Reduction reactions might convert the compound into dihydro derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines, thiols, or alkoxides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while substitution reactions could introduce various functional groups at the 5th position.
Scientific Research Applications
Chemistry
Building Block: Used as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Pharmacology: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals.
Industry
Materials Science: Used in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl 5-bromo-7-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest analogs differ in substitution patterns on the tetrahydroisoquinoline core:
- The methyl group at position 7 provides steric bulk, which may reduce metabolic degradation compared to polar substituents like hydroxy or amino groups.
Physicochemical Properties
Comparative data for select analogs:
- NMR Trends : Methyl groups (e.g., CH₃ at position 7) typically resonate at δ 2.2–2.5 ppm in ¹H-NMR, while bromine deshields adjacent protons, as seen in 7-bromo analogs (δ 7.3–7.5 ppm for aromatic H) .
Biological Activity
Tert-Butyl 5-bromo-7-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound belonging to the isoquinoline family, which is significant in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies, and presenting data in tables for clarity.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 326.23 g/mol. The compound features a bromine atom at the 5-position of the isoquinoline ring and a tert-butyl ester group at the carboxylic acid position. Its structure is essential for its biological interactions and activity.
| Property | Value |
|---|---|
| Molecular Formula | C15H20BrNO2 |
| Molecular Weight | 326.23 g/mol |
| Density | Not Available |
| Boiling Point | Not Available |
| CAS Number | 1934417-32-9 |
Biological Activity
Isoquinolines, including this compound, have been studied for various pharmacological effects such as:
- Antimicrobial Activity : Research indicates that isoquinoline derivatives exhibit significant antimicrobial properties. For instance, compounds structurally related to tert-butyl 5-bromo-7-methyl-3,4-dihydroisoquinoline have shown efficacy against several bacterial strains.
- Anticancer Properties : Some studies suggest that isoquinoline derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of cell signaling pathways related to cell growth and survival.
- Neuroprotective Effects : Certain isoquinolines have been reported to provide neuroprotection in models of neurodegenerative diseases by reducing oxidative stress and inflammation.
Case Studies
-
Antimicrobial Efficacy :
A study evaluated the antimicrobial activity of various isoquinoline derivatives, including this compound. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. -
Cancer Cell Line Studies :
In vitro studies using human cancer cell lines (e.g., MCF-7 for breast cancer) demonstrated that this compound induced apoptosis through the activation of caspase pathways.
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- Enzyme Inhibition : Isoquinolines often act as enzyme inhibitors, affecting pathways crucial for microbial survival or cancer cell proliferation.
- Receptor Modulation : Some derivatives may function as ligands for neurotransmitter receptors, influencing neuronal signaling and providing neuroprotective benefits.
Comparative Analysis with Related Compounds
The biological activity can vary significantly among isoquinoline derivatives based on their structural modifications. Here’s a comparison table highlighting some related compounds:
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| Tert-butyl 6-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate | 893566-74-0 | Moderate antimicrobial and anticancer properties |
| Tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate | 893566-75-1 | Exhibits strong neuroprotective effects |
| Tert-butyl 5-bromoisoindoline-2-carboxylate | 201940-08-1 | Limited activity compared to other isoquinolines |
Q & A
Q. What computational tools predict the compound’s behavior in biological systems (e.g., enzyme binding)?
- Methodology : Perform molecular docking (AutoDock Vina) using PDB structures of target enzymes. Combine with MD simulations (AMBER) to assess binding stability. The bromine and methyl groups may enhance hydrophobic interactions, as seen in ’s kinase inhibitor analogs .
Data Contradiction Analysis
- Stability vs. Reactivity : While states the compound is stable under recommended storage, ’s microwave synthesis (100°C) suggests thermal sensitivity. Resolve by testing intermediate stability via DSC/TGA and adjusting reaction protocols to avoid prolonged heating .
- Synthetic Yields : High yields (98% in vs. variable outcomes in ) may depend on substrate purity or catalyst loading. Replicate conditions with rigorously dried solvents and inert atmospheres to minimize discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
